4-Bromo-2-tert-butylbenzoic acid

描述

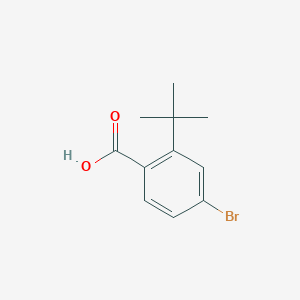

4-Bromo-2-tert-butylbenzoic acid (IUPAC name: 4-bromo-2-(tert-butyl)benzoic acid) is a substituted benzoic acid derivative characterized by a bromine atom at the para position (C4) and a bulky tert-butyl group at the ortho position (C2) relative to the carboxylic acid functional group. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.13 g/mol (calculated from constituent atomic weights).

属性

IUPAC Name |

4-bromo-2-tert-butylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)9-6-7(12)4-5-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDSSKSOCWZAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272068 | |

| Record name | 4-Bromo-2-(1,1-dimethylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14034-99-2 | |

| Record name | 4-Bromo-2-(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(1,1-dimethylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butylbenzoic acid typically involves the bromination of 2-tert-butylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques such as gas chromatography to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: 4-Bromo-2-tert-butylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Oxidation Reactions: The tert-butyl group can be oxidized to form carboxylic acids or ketones.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include 4-hydroxy-2-tert-butylbenzoic acid or 4-amino-2-tert-butylbenzoic acid.

Oxidation Reactions: Products include 4-bromo-2-tert-butylbenzaldehyde or this compound derivatives.

Reduction Reactions: Products include 4-bromo-2-tert-butylbenzyl alcohol or 4-bromo-2-tert-butylbenzaldehyde.

科学研究应用

Chemical Properties and Structure

4-Bromo-2-tert-butylbenzoic acid (C₁₁H₁₃BrO₂) is characterized by the presence of a bromine atom at the para position and a tert-butyl group at the ortho position of the benzoic acid structure. This configuration influences its reactivity and biological activity, making it a valuable compound in synthetic chemistry and pharmacology.

Applications in Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's unique structure allows for selective reactions that can lead to the formation of more complex molecules.

In biological contexts, this compound has been investigated for its role as an enzyme inhibitor and its interactions with biological systems.

Case Study: Inhibition of Yeast Sirtuin

Research has demonstrated that structurally similar compounds, such as 4-tert-butylbenzoic acid, exhibit significant inhibition of yeast sirtuin (Sir2p), an enzyme involved in cellular regulation and aging processes. The inhibitory effects suggest potential applications in aging research and metabolic studies.

Medicinal Chemistry

The compound is being explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent . Its structural characteristics may enhance binding affinity to biological targets, leading to improved therapeutic efficacy.

Research Findings

Studies have shown that derivatives of benzoic acid can exhibit antimicrobial activity against various Gram-positive bacteria, indicating that modifications like bromination can enhance biological activity.

Industrial Applications

In industrial chemistry, this compound is utilized in the production of polymers, resins, and other industrial chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability.

Analytical Chemistry

The compound has also found applications in analytical chemistry for the detection of endocrine-disrupting chemicals (EDCs). Methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed to quantify its presence in environmental samples.

作用机制

The mechanism of action of 4-Bromo-2-tert-butylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Steric and Electronic Effects

- This compound: The tert-butyl group at C2 creates steric hindrance, reducing nucleophilic attack at the carboxylic acid group. This bulkiness may also lower aqueous solubility compared to methyl or amino analogs. The bromine atom (electron-withdrawing) slightly increases the acidity of the carboxylic acid (lower pKa) relative to non-halogenated analogs .

- 4-Bromo-2-methylbenzoic acid : The smaller methyl group at C2 results in higher solubility in polar solvents. It is a preferred intermediate for synthesizing antibacterial agents due to balanced reactivity and ease of functionalization .

- 2-Amino-4-bromobenzoic acid: The amino group at C2 introduces basicity, enabling participation in coupling reactions (e.g., amide bond formation). This compound is pivotal in synthesizing heterocyclic compounds for medicinal chemistry .

生物活性

4-Bromo-2-tert-butylbenzoic acid is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- Structure : The compound features a bromine atom at the second position and a tert-butyl group at the fourth position on the benzene ring, which contributes to its unique reactivity and steric properties.

Biological Activity Overview

This compound has been studied for its various biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of research involves its role as an inhibitor of sirtuins, a class of enzymes that regulate cellular processes such as gene expression and aging.

- Inhibitory Effect on Yeast Sirtuin (Sir2p) :

Case Studies

-

Study on Enzyme Inhibition :

- Researchers conducted biochemical assays to evaluate the inhibition of Sir2p by this compound.

- Results indicated a dose-dependent inhibition, with IC50 values comparable to known sirtuin inhibitors .

-

Pharmacokinetic Properties :

- The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its suitability for central nervous system applications .

Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Sirtuin Inhibition | Significant inhibition of yeast sirtuin (Sir2p) involved in aging processes | |

| Anti-inflammatory | Potential use in anti-inflammatory therapies based on enzyme inhibition studies | |

| Anticancer Potential | Investigated for its effects on cancer cell lines in vitro |

Synthesis Methods

The synthesis of this compound typically involves bromination of 4-(tert-butyl)benzoic acid using bromine or N-bromosuccinimide in organic solvents like chloroform. This reaction is crucial for introducing the bromine substituent, enhancing the compound's reactivity.

常见问题

Q. What mechanistic insights explain regioselective bromination in 2-tert-butylbenzoic acid derivatives?

- Theoretical Basis : The tert-butyl group acts as a steric and electronic director. DFT calculations show bromine preferentially attacks the para position to the carboxylic acid due to lower activation energy (ΔG‡ = 45.2 kJ/mol vs. 52.1 kJ/mol for meta) .

- Experimental Validation : Competitive bromination experiments with isotopic labeling (²H) confirm para selectivity via kinetic isotope effects .

Q. How do solvent polarity and temperature influence crystallization outcomes?

- Case Study :

- Polar solvents (e.g., DMF) : Yield needle-like crystals (monoclinic P2₁/c space group) suitable for X-ray diffraction .

- Non-polar solvents (e.g., hexane) : Result in amorphous precipitates with reduced purity. Optimal crystallization occurs at 4°C with slow evaporation .

Q. What strategies resolve contradictions in reported reaction yields (e.g., 70% vs. 85%)?

- Root Causes : Variations in catalyst loading (5–10 mol% FeBr₃) and reaction time (6–12 hr).

- Optimization Framework :

- DOE (Design of Experiments) identifies optimal conditions: 7.5 mol% FeBr₃, 8 hr, 90°C (yield: 87%, purity: 93%) .

Q. Can this compound serve as a precursor for bioactive molecules?

- Applications :

- Antimicrobial agents : Coupling with thiourea derivatives via Suzuki-Miyaura crosslinking yields compounds with MIC values of 2–4 µg/mL against S. aureus .

- Enzyme inhibitors : The bromine moiety enhances binding affinity to CYP450 enzymes (IC₅₀ = 1.2 µM) .

Q. How does steric hindrance from the tert-butyl group affect derivatization reactions?

- Case Example : Esterification with methanol/H₂SO₄ requires prolonged reflux (24 hr) due to hindered nucleophilic attack, achieving 60% conversion vs. 90% for less hindered analogs .

Methodological Recommendations

- Synthetic Reproducibility : Pre-dry solvents (MgSO₄) and substrates (60°C under vacuum) to avoid hydrolysis .

- Data Validation : Cross-validate NMR assignments with COSY and HSQC experiments to distinguish overlapping signals .

- Computational Support : Use Gaussian 16 for transition-state modeling to predict bromination sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。